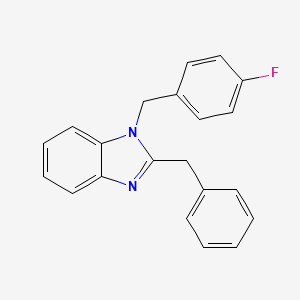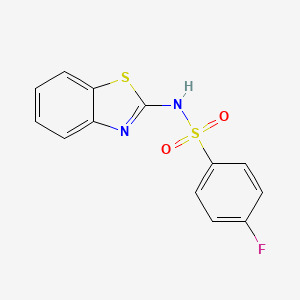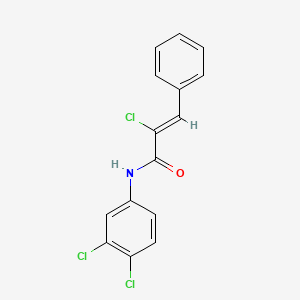![molecular formula C22H35N5O B5598756 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5598756.png)
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine" is a compound characterized by the presence of piperazine and pyrimidine rings, which are common in various pharmaceutical and chemical compounds.
Synthesis Analysis
- The synthesis of similar piperazinyl-pyrimidine compounds involves nucleophilic attack of corresponding chloropyrimidines by amines. For example, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines displaying various pharmacological properties (Mattioda et al., 1975).
Molecular Structure Analysis
- The molecular structure of such compounds is typically characterized by interactions between the piperazine and pyrimidine moieties. These interactions can influence the overall pharmacological profile of the compound.
Chemical Reactions and Properties
- Piperazinyl-pyrimidines often undergo various chemical reactions, including substitutions and ring-closure reactions, to form different derivatives with varied properties. For instance, Parlow et al. (2009) studied piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists (Parlow et al., 2009).
Aplicaciones Científicas De Investigación
Piperazinyl-Glutamate-Pyrimidines as Potent P2Y12 Antagonists
Piperazinyl-glutamate-pyrimidines, including derivatives similar to 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, are studied for their potent antagonist properties against P2Y12, a platelet aggregation inhibitor. Modifications in the 4-position of the piperidine ring of these compounds optimize pharmacokinetic and physicochemical properties, offering potential in human PRP potency and oral bioavailability (Parlow et al., 2009).
Synthesis of Novel 5-(2-Amino-1-arylethenyl)-1,2,4-thiadiazoles
Research involving pyrimidine-4(1H)-thiones, which are structurally related to the queried compound, focuses on their reaction with cyclohexanespiro-3'-oxaziridine. This leads to the synthesis of 5-(2-amino-1-arylethenyl)-1,2,4-thiadiazoles, showcasing the versatility of pyrimidine derivatives in creating diverse chemical structures (Pätzel & Liebscher, 1993).
Potent, Orally Active Platelet-Activating Factor Antagonists
Studies on 1-[(1-acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine derivatives, related to the compound , demonstrate their efficacy as potent, orally active antagonists of platelet-activating factor (PAF). These compounds, through structural modifications, exhibit high potency in vitro and in vivo, with significant implications for pharmacological applications (Carceller et al., 1996).
Development of New Antimetic Agents
Research on 4-piperazinopyrimidines with a methylthio substituent highlights their promising pharmacological profile, including properties such as antiemetic, tranquilizing, analgesic, and antiserotonin activities. These studies underscore the therapeutic potential of pyrimidine derivatives in diverse medical applications (Mattioda et al., 1975).
Metabolism and Pharmacokinetics in Dipeptidyl Peptidase IV Inhibitors
Investigations into the metabolism, excretion, and pharmacokinetics of compounds like ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone reveal insights into the disposition of such molecules in rats, dogs, and humans. This research is crucial for understanding the metabolic pathways and potential therapeutic applications of these compounds (Sharma et al., 2012).
Propiedades
IUPAC Name |
3-cyclohexyl-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O/c28-21(10-9-19-7-3-1-4-8-19)26-17-15-25(16-18-26)20-11-12-23-22(24-20)27-13-5-2-6-14-27/h11-12,19H,1-10,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZFQEKXOLKTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5598676.png)
![({5-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5598684.png)
methanone](/img/structure/B5598686.png)



![N-[3-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5598713.png)
![N-isopropyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5598727.png)
![5,8-dimethyl-2-({[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5598732.png)
![ethyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5598739.png)

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5598747.png)
![N-cyclopropyl-2-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5598767.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5598777.png)